molecular formula C15H14OS2 B1508729 Bis[4-(sulfanylmethyl)phenyl]methanone CAS No. 58931-68-3

Bis[4-(sulfanylmethyl)phenyl]methanone

Cat. No.: B1508729
CAS No.: 58931-68-3
M. Wt: 274.4 g/mol
InChI Key: UMIMUHXYWOYQAA-UHFFFAOYSA-N
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Description

Bis[4-(sulfanylmethyl)phenyl]methanone is a useful research compound. Its molecular formula is C15H14OS2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.
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Biological Activity

Bis[4-(sulfanylmethyl)phenyl]methanone, also known as phenyl[4-(sulfanylmethyl)phenyl]methanone, is an organic compound with the molecular formula C14H12OS and a molecular weight of 228.31 g/mol. Its unique structure features a central methanone group connected to two phenyl rings, each substituted with a sulfanylmethyl group. This compound has garnered attention for its potential biological activities, particularly in drug development and therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound allow it to engage in various biological interactions. The sulfanylmethyl groups enhance its reactivity, enabling the formation of covalent bonds with nucleophilic sites in biological molecules. This property is critical for its potential to inhibit enzyme activity or modulate signaling pathways, indicating its therapeutic potential.

Compound Name Molecular Formula Key Features
This compoundC14H12OSUnique sulfanylmethyl substitution
Methanone, [4-(mercaptomethyl)phenyl]phenylC14H12OSContains mercaptomethyl instead of sulfanylmethyl
Bis(4-(dimethylamino)phenyl)methanoneC17H20N2OFeatures dimethylamino groups

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds with their active sites. This mechanism is crucial for the development of drugs targeting specific enzymes involved in disease processes.
  • Antioxidant Properties : Studies have shown that compounds with similar structures possess antioxidant activity, which may contribute to their therapeutic effects by reducing oxidative stress in cells.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further development in treating infections.

Case Study 1: Enzyme Interaction Studies

A study conducted on this compound revealed its ability to form stable complexes with nucleophilic residues in enzyme active sites. This interaction was shown to significantly reduce enzyme activity, suggesting potential applications in inhibiting pathological processes driven by overactive enzymes .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that this compound exhibited significant antioxidant activity, comparable to established antioxidants like ascorbic acid. The compound showed a dose-dependent response in scavenging free radicals, indicating its potential use in formulations aimed at reducing oxidative damage .

Case Study 3: Antimicrobial Testing

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. Results indicated that the compound displayed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting further exploration as a potential antimicrobial agent .

Future Directions

Given the promising biological activities of this compound, future research should focus on:

  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological targets will be essential for optimizing its therapeutic applications.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and safety profile of this compound will help assess its viability as a drug candidate.
  • Structure-Activity Relationship (SAR) Investigations: Exploring modifications to the chemical structure may enhance its potency and selectivity for specific biological targets.

Properties

IUPAC Name

bis[4-(sulfanylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14OS2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,17-18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIMUHXYWOYQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)C(=O)C2=CC=C(C=C2)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726889
Record name Bis[4-(sulfanylmethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58931-68-3
Record name Bis[4-(sulfanylmethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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